N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride
Description
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Properties
CAS No. |
51388-18-2 |
|---|---|
Molecular Formula |
C12H20ClN5 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(4-butylphenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-2-3-4-9-5-7-10(8-6-9)16-12(15)17-11(13)14;/h5-8H,2-4H2,1H3,(H6,13,14,15,16,17);1H |
InChI Key |
DVYFXIRRXFMGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemical entities characterized by a phenyl ring substituted with a butyl group and a carbamimidamide functional group. This unique structure may influence its biological interactions, particularly in receptor modulation and enzyme inhibition.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antinociceptive Effects : The compound's structure suggests potential interaction with pain pathways, particularly through TRPV1 receptor antagonism, which is vital for pain perception.
- Anti-inflammatory Properties : Compounds with similar functional groups have shown significant inhibition of nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a pathway for further investigation.
The biological activity of this compound can be attributed to its ability to modulate specific biological pathways:
- TRPV1 Antagonism : Similar compounds have been identified as TRPV1 antagonists, which play a crucial role in pain signaling. Research shows that blocking this receptor can alleviate chronic pain conditions .
- Nitric Oxide Inhibition : The compound may inhibit NO production via the suppression of inducible nitric oxide synthase (iNOS) in activated macrophages, leading to reduced inflammation .
- Cell Cycle Disruption : Some studies suggest that related compounds can interfere with cancer cell cycle progression, promoting apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl and carbamimidamide moieties significantly influence the biological activity of these compounds. For instance:
- Hydroxyl Substitution : The presence of hydroxyl groups on the aromatic ring enhances anti-inflammatory activity by improving binding affinity to target enzymes.
- Alkyl Chain Length : Variations in alkyl chain length (e.g., butyl vs. propyl) can affect solubility and bioavailability, impacting overall efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride, and how are intermediates purified?
- Methodology : The compound can be synthesized via Boc-protected guanidinylation followed by deprotection. For example, a Boc-cyclization reaction using dicyandiamide and an amine precursor (e.g., 2-bicyclo[2.2.1]heptan-1-ylethan-1-amine hydrochloride) yields intermediates, which are purified via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol). Post-deprotection with HCl yields the final hydrochloride salt .
- Key Parameters : Reaction times (48–72 hours), stoichiometric ratios (1:1 for amine:dicyandiamide), and purification solvents (THF, chloroform) are critical for reproducibility .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent integration and electronic environments (e.g., 4-butylphenyl protons at δ 0.8–2.5 ppm, guanidine protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] = 373.20) .
- Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity (>98%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Polar aprotic solvents (e.g., DMSO, THF) are optimal. Aqueous solubility is pH-dependent due to the guanidine moiety’s protonation .
- Stability : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the carbamimidamide group .
Advanced Research Questions
Q. How can low yields (~37%) in the guanidinylation step be optimized?
- Strategies :
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent Optimization : Replace THF with DMF to enhance reaction kinetics .
- Stoichiometry : Adjust the amine-to-dicyandiamide ratio to 1:1.2 to mitigate side reactions .
- Validation : Monitor reaction progress via TLC and intermediate LC-MS profiling .
Q. What strategies are effective for designing analogs with improved bioactivity?
- Structural Modifications :
- Phenyl Substitution : Replace the 4-butyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Guanidine Isosteres : Substitute the carbamimidamide with amidoxime or thiourea moieties to modulate pharmacokinetics .
- Screening : Use parallel synthesis (e.g., Ugi reaction) to generate a library of analogs for SAR studies .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Troubleshooting :
- Cross-Validation : Compare H NMR shifts with structurally similar compounds (e.g., 4-(4-butylphenyl)-1H-imidazol-2-amine hydrochloride) .
- Purity Assessment : Re-run HPLC with alternative columns (C18 vs. HILIC) to detect co-eluting impurities .
- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous guanidine signals in NMR .
Q. What computational approaches are suitable for predicting the compound’s biological targets?
- In Silico Methods :
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina (PDB ID templates: 3SN6, 4ZUD) .
- Pharmacophore Modeling : Map hydrogen bond donors (guanidine) and hydrophobic regions (4-butylphenyl) to prioritize targets .
- Validation : Correlate docking scores with in vitro assays (e.g., enzyme inhibition IC) .
Q. How can stability under physiological conditions be evaluated for in vivo studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
